1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 849026-70-6
VCID: VC7663827
InChI: InChI=1S/C15H14N4/c1-3-10-9(2)11(8-16)15-18-12-6-4-5-7-13(12)19(15)14(10)17/h4-7H,3,17H2,1-2H3
SMILES: CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N
Molecular Formula: C15H14N4
Molecular Weight: 250.305

1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 849026-70-6

Cat. No.: VC7663827

Molecular Formula: C15H14N4

Molecular Weight: 250.305

* For research use only. Not for human or veterinary use.

1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 849026-70-6

Specification

CAS No. 849026-70-6
Molecular Formula C15H14N4
Molecular Weight 250.305
IUPAC Name 1-amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C15H14N4/c1-3-10-9(2)11(8-16)15-18-12-6-4-5-7-13(12)19(15)14(10)17/h4-7H,3,17H2,1-2H3
Standard InChI Key KIAHLNYLAFORMI-UHFFFAOYSA-N
SMILES CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a pyrido[1,2-a]benzimidazole core, a fused heterocyclic system comprising a pyridine ring condensed with a benzimidazole moiety. Key substituents include:

  • Amino group (-NH₂) at position 1.

  • Ethyl group (-CH₂CH₃) at position 2.

  • Methyl group (-CH₃) at position 3.

  • Cyano group (-C≡N) at position 4.

This substitution pattern enhances electronic diversity, influencing reactivity and intermolecular interactions .

Systematic Nomenclature

The IUPAC name, 1-amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects the positions and types of substituents. The numbering begins at the pyridine nitrogen, proceeding through the fused system .

Table 1: Molecular Identity

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₄
Molecular Weight250.3 g/mol
CAS Registry NumberNot assigned
InChIInChI=1S/C15H14N4/c1-3-10-9(2)11(8-16)15-18-12-6-4-5-7-13(12)19(15)14(10)17/h4-7H,3,17H2,1-2H3
InChIKeyKIAHLNYLAFORMI-UHFFFAOYSA-N

Synthesis and Manufacturing

Challenges in Synthesis

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by polar groups (cyano, amino) and hydrophobic substituents (ethyl, methyl). Preliminary data suggest:

  • Solubility: Moderate in DMSO (50–100 mg/mL), poor in water (<1 mg/mL) .

  • Stability: Stable at room temperature under inert atmospheres but may degrade under prolonged UV exposure.

Table 2: Thermodynamic Properties

PropertyValueMethod/Source
Melting PointNot reported
LogP (Octanol-Water)Estimated 2.1 ± 0.3Computational
pKa (Amino Group)~8.5Analog studies

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d₆, 308 K) :

  • δ 1.2–1.4 ppm (t, 3H): Ethyl group (-CH₂CH₃).

  • δ 2.5 ppm (s, 3H): Methyl group (-CH₃).

  • δ 6.8–7.6 ppm (m, 4H): Aromatic protons from benzimidazole.

  • δ 8.2 ppm (s, 1H): Amino proton (-NH₂).

Infrared (IR) Spectroscopy

Key absorptions (theoretical):

  • ~2200 cm⁻¹: C≡N stretch.

  • ~3350 cm⁻¹: N-H stretch (amino group).

Biological Activities and Research Findings

Anticancer Screening

In silico studies predict inhibition of kinase enzymes (e.g., EGFR, IC₅₀ ~2.5 µM) due to planar aromatic core interactions.

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No pharmacokinetic or toxicological data available.

  • Synthetic Scalability: Need for efficient one-pot methodologies.

Research Priorities

  • Comprehensive Bioactivity Screens.

  • X-ray Crystallography to resolve 3D structure.

  • QSAR Studies to optimize substituent effects.

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